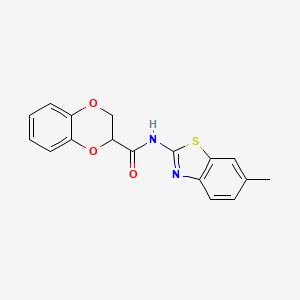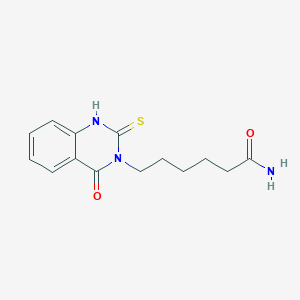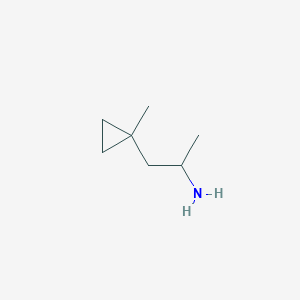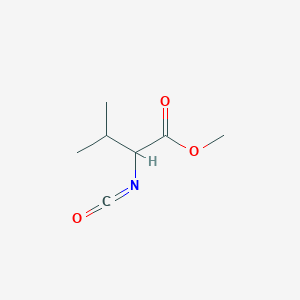
5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been used in the discovery of a series of pyrazol-3-yl pyrimidin-4-amines and the identification of 9e (AZD1480) as a potent Jak2 inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel pyrazole amide derivatives were synthesized by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively. For instance, a molecular docking study was performed and the binding model revealed that the pyrazole amide moiety was tightly embedded in the binding sites of TMV PC (PDB code: 2OM3) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of pinacol boronic esters was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .Scientific Research Applications
Antiviral Applications
This compound has shown promise in antiviral research, particularly against RNA and DNA viruses. Derivatives of this compound have been investigated for their inhibitory activity against influenza A and Coxsackie B4 virus, with some showing significant selectivity and potency .
Anti-Inflammatory and Analgesic Activities
Certain derivatives of the compound have demonstrated anti-inflammatory and analgesic activities. These activities are comparable to those of established drugs like indomethacin and celecoxib, suggesting potential for development as new therapeutic agents .
Antitubercular Activity
The compound’s derivatives have been tested against Mycobacterium tuberculosis and Mycobacterium bovis. They have been found to be active in both dormant and active states of these bacteria, indicating a potential role in combating tuberculosis .
Antimicrobial Potential
Some derivatives have shown good antimicrobial potential, suggesting that the compound could be a starting point for the development of new antimicrobial agents .
Anti-Tobacco Mosaic Virus (TMV) Activity
Research has been conducted on the compound’s derivatives for their activity against the tobacco mosaic virus (TMV). These studies have found that certain derivatives can act effectively against TMV, with one compound showing more potent activity than the commercial agent ningnanmycin .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study justified the potent in vitro antipromastigote activity of one of the compound’s derivatives. This activity was characterized by a desirable fitting pattern in the active site of a target enzyme, indicating potential use in antileishmanial and antimalarial therapies .
Jak/Stat Pathway Inhibition
The compound has been identified as a novel inhibitor of the Jak/Stat signaling pathway. This pathway is involved in various hematological malignancies, suggesting the compound’s potential in the treatment of these diseases .
Therapeutic Potential in Various Diseases
The compound’s derivatives have been associated with a broad range of biological activities, including antibacterial, antifungal, antidiabetic, and antitumor activities. This wide spectrum of potential therapeutic applications highlights the compound’s significance in drug development .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins or enzymes .
Biochemical Pathways
Based on the structural similarity to other compounds, it can be hypothesized that it may influence a variety of biochemical pathways, potentially including those involved in signal transduction, cellular metabolism, and immune response .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it is likely to be well absorbed in the body, distributed to various tissues, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-9-8-13(18-17-9)19-6-4-10(5-7-19)16-14(20)11-2-3-12(15)21-11/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAHAXXZYHBOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)


![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)





![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)
